molecular formula C16H17NO2 B4608082 4-ethoxy-3-methyl-N-phenylbenzamide

4-ethoxy-3-methyl-N-phenylbenzamide

Cat. No.: B4608082
M. Wt: 255.31 g/mol
InChI Key: KQLIIMFVGJGROX-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-phenylbenzamide is a chemical compound belonging to the class of N-phenylbenzamide derivatives. This class of compounds is of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel therapeutic agents . Although specific biological data for this particular derivative may require further characterization, structurally related N-phenylbenzamide compounds have demonstrated a range of promising pharmacological activities in scientific studies. These activities include potent antiviral effects against pathogens such as Enterovirus 71 (EV71) and Hepatitis B Virus (HBV), as well as antibacterial activity against various Gram-positive and Gram-negative strains . The proposed mechanisms of action for this compound class, based on research of close analogs, may involve the inhibition of viral replication and the targeting of bacterial enzymes like dihydrofolate reductase (DHFR) . Researchers investigating small molecule inhibitors, structure-activity relationships (SAR), or novel agents against infectious diseases may find this compound a valuable scaffold for their work. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-19-15-10-9-13(11-12(15)2)16(18)17-14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLIIMFVGJGROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-phenylbenzamide typically involves the reaction of 4-ethoxy-3-methylbenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

4-Ethoxy-3-methyl-N-phenylbenzamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

  • Methoxy vs. This difference may influence binding affinity to biological targets, such as enzymes or receptors .
  • Nitro vs. Methyl (Position 3): The nitro group in 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide () is strongly electron-withdrawing, which may stabilize the molecule or alter its reactivity in synthetic pathways.
  • N-Substituents:

    • The N-phenyl group in the target compound provides a planar aromatic structure, while N-phenethyl derivatives (e.g., ) introduce flexibility, possibly affecting binding to globular protein targets .

Physicochemical Properties

  • Solubility: The ethoxy group in this compound improves solubility in non-polar solvents compared to purely hydrocarbon-substituted benzamides. However, it is less polar than methoxy-containing analogs (e.g., ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethoxy-3-methyl-N-phenylbenzamide, and what reaction conditions are critical for high yields?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and aromatic amines. For example, using 3-methyl-4-ethoxybenzoyl chloride and aniline in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) minimizes side reactions and improves amide bond formation efficiency . Solvent choice (e.g., dichloromethane) and base additives (e.g., sodium carbonate) are critical for controlling reaction kinetics.

Q. Which analytical techniques are recommended for characterizing this compound, and what spectral data should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions (e.g., ethoxy at C4, methyl at C3) and verifying amide bond formation. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy groups (δ 1.3–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 284.152) and detects fragmentation patterns .
  • UV-Vis Spectroscopy : Useful for studying electronic transitions in photochemical applications (λmax ~260–280 nm) .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography resolve ambiguities in the structural conformation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use programs like SHELXL (for small-molecule refinement) to determine crystal packing and hydrogen-bonding networks. Ensure high-resolution data (<1.0 Å) to resolve methyl/ethoxy steric effects .
  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and compare with experimental data .

Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using multiple assays (e.g., fluorescence polarization for receptor binding, enzymatic colorimetric assays).
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark results.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, assay pH) that may alter activity .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodological Answer :

  • Substituent Variation : Modify the ethoxy group (e.g., replace with nitro or hydroxy groups) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) to improve solubility or metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bond acceptors at the amide group) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating the photostability of this compound in material science studies?

  • Methodological Answer :

  • Light Exposure Controls : Use UV lamps with calibrated intensity (e.g., 365 nm, 10 mW/cm²) and dark controls to isolate degradation pathways.
  • Chromatographic Monitoring : Track degradation products via HPLC with photodiode array detection (PDA) to identify byproducts (e.g., nitroso derivatives) .

Q. How can researchers mitigate hazards associated with handling this compound, particularly if mutagenicity is suspected?

  • Methodological Answer :

  • Ames Test Compliance : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) per OECD guidelines .
  • Engineering Controls : Use fume hoods for powder handling and avoid skin contact with nitrile gloves.
  • Waste Management : Neutralize amide-containing waste with acidic hydrolysis (e.g., 6M HCl, 60°C) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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